molecular formula C11H12F2O2 B1312592 Ethyl 3-(3,4-difluorophenyl)propanoate CAS No. 803687-25-4

Ethyl 3-(3,4-difluorophenyl)propanoate

Cat. No.: B1312592
CAS No.: 803687-25-4
M. Wt: 214.21 g/mol
InChI Key: VZNNAPGMYXZLCH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)propanoate is an organic ester featuring a 3,4-difluorophenyl moiety attached to a propanoate backbone. Fluorinated aromatic compounds are widely used in pharmaceuticals and agrochemicals due to their metabolic stability and enhanced binding affinity to target receptors .

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNNAPGMYXZLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465086
Record name Ethyl 3-(3,4-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803687-25-4
Record name Ethyl 3-(3,4-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluorophenyl)propanoate typically involves the esterification of 3-(3,4-difluorophenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)propanoic acid.

    Reduction: 3-(3,4-difluorophenyl)propanol.

    Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
Ethyl 3-(3,4-difluorophenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and in the treatment of cancer due to their ability to inhibit certain enzymes involved in tumor growth.

Case Study: Synthesis of Anticancer Agents
A study highlighted the synthesis of novel anticancer agents using this compound as a starting material. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating the compound's utility in drug development .

Biological Studies

Enzyme Inhibition Studies
The compound's structural similarity to biologically active molecules makes it a suitable candidate for enzyme inhibition studies. Research has shown that it can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses .

Binding Affinity Research
this compound has been utilized in receptor binding studies to understand its interaction with biological receptors. These studies are essential for elucidating the pharmacodynamics of new drug candidates derived from this compound .

Industrial Applications

Synthesis of Specialty Chemicals
In industrial chemistry, this compound is employed as a building block for synthesizing specialty chemicals. Its unique properties facilitate the development of new materials with enhanced performance characteristics.

Agrochemical Production
The compound is also significant in agrochemical synthesis, where it serves as an intermediate in producing herbicides and pesticides. Its efficacy and specificity make it a valuable asset in agricultural chemistry .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Outcomes
Medicinal ChemistryBuilding block for drug synthesisPotential anticancer agents developed
Biological StudiesEnzyme inhibition and receptor binding studiesEffective enzyme inhibitors identified
Industrial ApplicationsSpecialty chemicals and agrochemicals productionNew materials with enhanced properties synthesized

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The ester group allows for easy hydrolysis, releasing the active difluorophenylpropanoic acid, which then exerts its effects on the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(3,5-Difluorophenyl)propanoate
  • Structural Difference : The fluorine atoms are positioned at the 3,5-positions of the phenyl ring instead of 3,3.
  • In the crystal structure of its amino-substituted analog (Ethyl 2-Amino-4-(3,5-difluorophenyl)propanoate), the dihedral angle between the pyran ring and phenyl ring is 89.67°, indicating near-perpendicular orientation . This contrasts with the 3,4-difluoro analog, where steric and electronic effects may favor different packing arrangements.
Ethyl 3-(3,4-Dimethoxyphenyl)propanoate
  • Structural Difference : Methoxy (-OCH₃) groups replace fluorine atoms at the 3,4-positions.
  • Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This enhances susceptibility to electrophilic substitution reactions compared to the electron-withdrawing fluorine substituents. NMR data for this compound (δ 3.8–3.9 ppm for methoxy protons) confirm the presence of these groups .
Ethyl 3-(2-Furyl)propanoate
  • Structural Difference : A furan ring replaces the 3,4-difluorophenyl group.
  • Impact : The furan’s conjugated π-system introduces electron-withdrawing character, similar to fluorine, but with distinct reactivity in Diels-Alder reactions. This compound is less lipophilic than fluorinated analogs, as evidenced by its lower molecular weight (C₉H₁₂O₃ vs. C₁₁H₁₁F₂O₂) .

Functional Group Modifications

(±)-Ethyl 3-Amino-3-(3,4-Difluorophenyl)propanoate (Hydrochloride Salt)
  • Structural Difference: An amino group (-NH₂) is introduced at the β-position of the propanoate chain.
  • Impact: The amino group enables hydrogen bonding and chiral resolution. Enzymatic hydrolysis using lipases (e.g., CAL-B) can resolve racemic mixtures into enantiomers, critical for pharmaceutical applications.
Ethyl 2-Benzoyl-3-(3,4-difluorophenyl)-3-((4-methylpyrimidin-2-yl)amino)propanoate
  • Structural Difference: A benzoyl group and pyrimidinylamino substituent are added to the propanoate backbone.
  • Impact : The extended conjugation and hydrogen-bonding capacity (via pyrimidine) enhance interactions with biological targets. HRMS data (m/z 396.15393 [M+H]⁺) confirm its molecular complexity .

Pharmacologically Active Analogs

MCHR1 Antagonists (e.g., FE@SNAP, Tos@SNAP)
  • Structural Difference: These compounds incorporate the 3,4-difluorophenyl group within a tetrahydropyrimidine-carboxylate scaffold, with additional piperidinyl and acetylaminophenyl substituents.
  • Impact: The 3,4-difluorophenyl moiety contributes to receptor binding in melanin-concentrating hormone receptor 1 (MCHR1) antagonists. In vivo studies show that fluorinated analogs like FE@SNAP exhibit improved metabolic stability compared to non-fluorinated derivatives .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Formula Key Properties/Applications
Ethyl 3-(3,4-difluorophenyl)propanoate 3,4-F₂ on phenyl C₁₁H₁₁F₂O₂ Intermediate for bioactive molecules
Ethyl 3-(3,5-difluorophenyl)propanoate 3,5-F₂ on phenyl C₁₁H₁₁F₂O₂ Symmetrical electronic distribution
Ethyl 3-(3,4-dimethoxyphenyl)propanoate 3,4-OCH₃ on phenyl C₁₃H₁₈O₄ Enhanced electrophilic reactivity
Ethyl 3-(2-furyl)propanoate Furan ring C₉H₁₂O₃ Diels-Alder reactivity

Key Findings and Implications

Substituent Position Matters : The 3,4-difluoro configuration optimizes electronic effects for receptor binding in MCHR1 antagonists, whereas 3,5-difluoro analogs may favor crystallinity .

Functional Group Flexibility: Amino and pyrimidinyl additions expand bioactivity, enabling applications in drug discovery .

Synthetic Utility: this compound serves as a versatile intermediate for complex molecules via ester hydrolysis or coupling reactions .

Biological Activity

Ethyl 3-(3,4-difluorophenyl)propanoate is an organic compound notable for its unique structural characteristics and potential biological activities. This compound features a propanoate group attached to a phenyl ring with fluorine substitutions at the 3 and 4 positions, which significantly influence its chemical behavior and biological interactions.

  • Molecular Formula: C12H12F2O2
  • Molecular Weight: Approximately 214.21 g/mol
  • Structural Characteristics: The presence of two fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorinated phenyl ring modifies the electronic properties of the compound, which may enhance its binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity:
    • Studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and hepatic (HepG2) cancer cells. For instance, one study reported IC50 values of 21.00 μM and 26.10 μM against these cell lines, respectively .
  • Receptor Interactions:
    • Interaction studies have highlighted the compound's potential to bind with serotonin and dopamine receptors, suggesting possible antidepressant effects. This interaction profile could be crucial for developing new therapeutic agents targeting mood disorders.
  • Inhibition of Enzymatic Activity:
    • This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics and enhanced therapeutic efficacy in certain contexts .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification Reactions: Utilizing difluorinated phenols and propanoic acid derivatives.
  • Catalytic Processes: Employing various catalysts to enhance yield and selectivity during synthesis .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(4-fluorophenyl)propanoateOne fluorine substitutionLess polar than its difluoro counterpart
Ethyl 3-(phenyl)propanoateNo fluorine substitutionsMore hydrophobic
Ethyl 2-(3,4-difluorophenyl)acetateAcetate instead of propanoate groupDifferent reactivity due to position

The dual fluorination in this compound enhances its reactivity and selectivity compared to other analogs, potentially leading to improved therapeutic profiles.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study published in Cancer Letters demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Receptor Binding Studies:
    • Molecular docking studies revealed that this compound fits well into the binding sites of serotonin receptors, showing potential for development as an antidepressant agent.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-(3,4-difluorophenyl)propanoate
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Ethyl 3-(3,4-difluorophenyl)propanoate

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